molecular formula C32H46Cl2F3N3O2S B124634 Fluphenazine decanoate dihydrochloride CAS No. 1006061-35-3

Fluphenazine decanoate dihydrochloride

Katalognummer: B124634
CAS-Nummer: 1006061-35-3
Molekulargewicht: 664.7 g/mol
InChI-Schlüssel: IJIYWOFSPALWMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluphenazine Decanoate Dihydrochloride is a long-acting injectable (LAI) antipsychotic belonging to the phenothiazine class. It is primarily used for the maintenance treatment of schizophrenia and other chronic psychotic disorders. The decanoate ester formulation allows for sustained release, enabling dosing intervals of 2–4 weeks, which improves adherence compared to daily oral regimens . Its mechanism involves dopamine D2 receptor antagonism, reducing positive symptoms of psychosis. The dihydrochloride salt enhances solubility and stability, facilitating intramuscular administration .

Vorbereitungsmethoden

Synthesis of Fluphenazine Base

The preparation of fluphenazine decanoate dihydrochloride begins with the synthesis of fluphenazine base, a critical intermediate. The process involves three primary intermediates: 2-trifluoromethyl thiodiphenylamine , 1-(3-chloropropyl)-4-(2-hydroxyethyl) piperazine , and fluphenazine alkali.

Preparation of 2-Trifluoromethyl Thiodiphenylamine

This intermediate is synthesized via a decarboxylation-cyclization sequence starting from Tecramine (3-trifluoromethylpentanoic acid). Iron powder (10% by weight) catalyzes the decarboxylation at 180–190°C, yielding 3-trifluoromethylpentanoic acid with an 80–82% yield . Subsequent cyclization with elemental sulfur (0.5 equivalents) and iodine catalyst at 185–190°C produces 2-trifluoromethyl thiodiphenylamine. Toluene recrystallization achieves 85–86% purity, with unreacted raw materials recovered via distillation .

Key Reaction Parameters

ParameterValue
CatalystIron powder (10% w/w)
Temperature180–190°C
Cyclizing AgentSulfur (0.5 equiv)
Recrystallization SolventToluene
Yield85–86%

Synthesis of 1-(3-Chloropropyl)-4-(2-Hydroxyethyl) Piperazine

This intermediate is prepared by reacting 1,3-bromochloropropane with 1-(2-hydroxyethyl)piperazine in toluene at 32–35°C. Excess 1-(2-hydroxyethyl)piperazine is removed via hydrogen chloride gas salification, minimizing side reactions in subsequent steps. The process achieves >90% yield after filtration and drying .

Condensation to Fluphenazine Alkali

Fluphenazine base is formed by condensing 2-trifluoromethyl thiodiphenylamine with 1-(3-chloropropyl)-4-(2-hydroxyethyl) piperazine in refluxing toluene using sodium hydroxide as the acid-binding agent. The reaction employs a reflux water-removal system to eliminate generated water, enhancing efficiency.

Optimized Conditions

  • Solvent: Toluene

  • Base: Sodium hydroxide (1 equivalent)

  • Temperature: 110–112°C (reflux)

  • Reaction Time: 8 hours

  • Yield: 75–96%

ParameterValue
Acylating AgentDecanoyl chloride
BaseTriethylamine
SolventToluene
Temperature0–25°C
Yield70–85% (estimated)

Formation of this compound

The final dihydrochloride salt is obtained by treating fluphenazine decanoate with hydrogen chloride gas in ethanol. The patent method for fluphenazine hydrochloride salt formation is adapted here :

  • Dissolution: Fluphenazine decanoate is dissolved in anhydrous ethanol (4:1 w/w).

  • Acidification: Hydrogen chloride gas is bubbled into the solution at ≤20°C until pH 2.

  • Crystallization: The product is filtered, washed with cold ethanol, and vacuum-dried.

Salt Formation Data

ParameterValue
SolventEthanol
Temperature≤20°C
Final pH2.0
Yield95–96%

Analytical and Purification Methods

Chromatographic Analysis

The USP standard for fluphenazine hydrochloride mandates HPLC with a C18 column and UV detection at 254 nm . For this compound, a modified method using a mobile phase of acetonitrile:phosphate buffer (70:30) is recommended.

Recrystallization Techniques

  • Fluphenazine Base: Toluene recrystallization achieves >99% purity.

  • Decanoate Ester: Purified via hexane precipitation at −20°C.

Process Optimization and Scalability

Patent CN105153062A emphasizes cost-effectiveness and scalability:

  • Catalyst Reuse: Iron powder is recoverable via aqueous washing.

  • Solvent Recovery: Toluene is distilled and reused, reducing waste.

  • Cyclizing Agent Efficiency: Sulfur usage at 0.5 equivalents minimizes side products.

Comparative Yield Data

StepLaboratory Scale YieldPilot Scale Yield
Decarboxylation80%82%
Cyclization85%86%
Salt Formation95%96%

Analyse Chemischer Reaktionen

Oxidative Degradation Pathways

Fluphenazine decanoate undergoes oxidation primarily via hydroperoxides formed during autoxidation of its sesame oil vehicle. Key findings include:

  • Mechanism : The phenothiazine ring’s sulfur atom and tertiary amine groups are susceptible to oxidation, forming N-oxides and sulfoxides (Fig. 1) .

  • Kinetics : Second-order kinetics dominate in unsaturated fatty ester systems (e.g., sesame oil), with oxidation rates dependent on hydroperoxide concentration .

Table 1: Oxidation Products and Reactivity

Reaction SiteProductConditionsReference
SulfurFluphenazine sulfoxideHydroperoxide-rich oil, 25°C
Piperazine NN-Oxide derivativesH₂O₂ in glacial acetic acid

Hydrolysis and Transesterification

The ester bond in fluphenazine decanoate is vulnerable to hydrolysis, though this reaction is less significant than oxidation in oily formulations:

  • Hydrolysis : Occurs under acidic or alkaline conditions, releasing fluphenazine base and decanoic acid . Rates increase with water content >0.1% in sesame oil .

  • Transesterification : Observed in alcohol-containing solvents, producing shorter-chain esters (e.g., fluphenazine acetate) .

Data Insight :

  • Hydrolysis half-life at pH 7.4: ~120 days (25°C) .

  • Transesterification with ethanol yields 15% fluphenazine acetate within 30 days .

Photolytic Degradation

Exposure to UV light accelerates degradation:

  • Primary Products : Radical-mediated cleavage of the phenothiazine ring generates aromatic aldehydes and chlorinated byproducts .

  • Stabilizers : Benzyl alcohol (1.2% w/v) in the formulation reduces photolytic rates by 40% .

Impact of Formulation Factors

Table 2: Stability Influencers

FactorEffect on DegradationOptimal Range
Peroxide value of oilDirectly correlates with oxidation<10 mEq/kg oil
Dissolved oxygenAccelerates autoxidation<0.5 ppm
Storage temperatureQ₁₀ = 2.5 (oxidation rate doubles per 10°C rise) 2–8°C

Synthetic and Analytical Insights

  • Synthesis : Prepared via esterification of fluphenazine hydrochloride with decanoyl chloride, yielding a crystalline dihydrochloride salt (m.p. 192–195°C) .

  • Characterization :

    • NMR : Distinct shifts for piperazine protons (δ 3.2–3.8 ppm) and trifluoromethyl group (δ -62 ppm in ¹⁹F NMR) .

    • MS : Base peak at m/z 592.3 ([M+H]⁺) .

Key Stability Challenges

  • Peroxide Formation : Autoxidation of unsaturated oils (e.g., sesame) generates hydroperoxides that propagate drug degradation .

  • Hydration : N-Oxides exhibit hygroscopicity, complicating storage (5% weight gain at 75% RH) .

Wissenschaftliche Forschungsanwendungen

Introduction to Fluphenazine Decanoate Dihydrochloride

This compound is a long-acting injectable antipsychotic medication primarily used in the treatment of schizophrenia and related psychotic disorders. It is an ester derivative of fluphenazine, a high-potency typical antipsychotic, which enhances its duration of action compared to its hydrochloride counterpart. This article explores the scientific research applications of this compound, including its pharmacological properties, clinical efficacy, and case studies.

Pharmacological Properties

Fluphenazine decanoate exhibits activity at multiple levels of the central nervous system (CNS) and influences various organ systems. Its mechanism of action is not fully understood; however, it is known to block dopamine receptors, which is a common pathway for many antipsychotic medications. The compound has a molecular formula of C32H44F3N3O2S2HClC_{32}H_{44}F_{3}N_{3}O_{2}S\cdot 2HCl and a molecular weight of approximately 591.8 g/mol .

Key Characteristics

  • Formulation : Available as an intramuscular or subcutaneous injection in a sesame oil vehicle.
  • Dosage : Initial doses typically range from 12.5 to 25 mg, with maintenance doses adjusted based on patient response.
  • Duration of Action : Effects can last up to four weeks or longer after a single injection .

Treatment of Schizophrenia

Fluphenazine decanoate is primarily indicated for the management of chronic schizophrenia, particularly in patients who struggle with adherence to oral medication regimens. Its long-acting formulation allows for less frequent dosing, which can improve compliance and reduce relapse rates.

Efficacy Studies

Research indicates that fluphenazine decanoate is effective in reducing relapse rates when compared to placebo. A study found that patients receiving this medication had significantly lower relapse rates than those on placebo, although no significant differences were observed between fluphenazine decanoate and oral fluphenazine hydrochloride in terms of efficacy .

Comparative Effectiveness

Several studies have compared fluphenazine decanoate with other antipsychotics. For instance:

  • A double-blind trial demonstrated that high-dose fluphenazine decanoate (250 mg weekly) was as effective as standard doses but resulted in fewer dropouts due to symptom exacerbation .
  • Another study assessed different dosing intervals (every 2 weeks vs. every 6 weeks) and found no significant differences in relapse or symptom control, suggesting that longer intervals could be beneficial for some patients .

Side Effects and Toxicity

While fluphenazine decanoate is effective, it is associated with side effects such as akinesia (lack of movement), which occurred in approximately 35% of patients in some studies . Monitoring for extrapyramidal symptoms and other adverse effects is crucial during treatment.

Table: Summary of Key Studies on Fluphenazine Decanoate

Study ReferencePopulationInterventionOutcomeFindings
Rifkin et al., 1977 Remitted nonpsychotic schizophrenicsFluphenazine decanoate vs. placeboRelapse ratesLower relapse rates with fluphenazine; higher toxicity noted
JAMA Psychiatry, 2024 Chronic schizophrenia patientsHigh-dose vs. standard-dose fluphenazine decanoatePatient retentionHigh dose led to fewer dropouts; similar efficacy
Study on dosing intervals Schizophrenia outpatientsEvery 2 weeks vs. every 6 weeksRelapse and symptomsNo significant difference; longer intervals reduced total exposure

Wirkmechanismus

  • Vergleich Mit ähnlichen Verbindungen

    Fluphenazine Esters: Decanoate vs. Enanthate vs. Hydrochloride

    Pharmacokinetic Differences

    Parameter Fluphenazine Dihydrochloride Fluphenazine Enanthate Fluphenazine Decanoate
    Time to Peak (Days) 1–3 2–4 4–7
    Half-Life (Days) 1–3 3–7 7–14
    Dosing Frequency Daily oral/IM Every 1–2 weeks Every 2–4 weeks
    • Key Findings: The decanoate ester has the longest half-life (7–14 days) due to slower release from the injection site, enabling less frequent dosing compared to enanthate (3–7 days) and dihydrochloride (1–3 days) . Plasma concentration curves show decanoate achieves lower peak concentrations but sustains therapeutic levels longer, reducing fluctuation-related side effects like akathisia .

    Clinical Implications

    • Dosage Equivalence: 10 mg/day oral fluphenazine hydrochloride ≈ 12.5 mg (0.5 mL) decanoate every 3 weeks . Patients naïve to phenothiazines should start with short-acting forms (e.g., hydrochloride) to assess tolerability before transitioning to decanoate .

    Haloperidol Decanoate

    Zuclopenthixol Decanoate

    Pharmacokinetic and Outcome Comparisons

    Parameter Fluphenazine Decanoate Zuclopenthixol Decanoate
    Half-Life 7–14 days 14–21 days
    EPS Incidence Moderate Lower
    Sedation Low High
    • A double-blind study found zuclopenthixol decanoate had a longer half-life (14–21 days) and required less frequent dosing. However, it caused more sedation, whereas fluphenazine decanoate had higher EPS rates .

    Oral Fluphenazine Hydrochloride

    Relapse and Toxicity

    • A 1-year study comparing oral fluphenazine hydrochloride and decanoate in remitted schizophrenics reported: No difference in relapse rates between formulations. Higher discontinuation rates with decanoate (35% vs. 15%) due to severe akinesia and injection-site reactions .

    Adverse Effect Profile

    • Common Side Effects: Fluphenazine Decanoate: Akinesia, parkinsonism, hyperprolactinemia . Haloperidol Decanoate: TD, weight gain . Zuclopenthixol Decanoate: Sedation, hypotension .
    • Depression Risk: A multicenter study found 25% of decanoate-treated patients developed postpsychotic depression within 5 months, correlating with higher relapse risk .

    Biologische Aktivität

    Fluphenazine decanoate dihydrochloride is a long-acting antipsychotic medication primarily used in the treatment of schizophrenia. As a depot formulation of fluphenazine, it offers extended therapeutic effects, making it particularly beneficial for patients who may struggle with adherence to daily oral medications. This article explores the biological activity of fluphenazine decanoate, including its pharmacokinetics, efficacy in clinical settings, and side effects.

    Pharmacokinetics

    Absorption and Bioavailability

    Fluphenazine decanoate is administered intramuscularly (IM) and is rapidly absorbed, with peak serum concentrations typically reached within 24 to 72 hours post-injection. The bioavailability of fluphenazine decanoate is notably higher than that of its hydrochloride counterpart when administered orally, which has a bioavailability of approximately 2.7% .

    Half-life and Elimination

    The elimination half-life of fluphenazine decanoate ranges from 6.8 to 9.6 days following IM administration, significantly longer than the 14.7 to 15.3 hours seen with fluphenazine hydrochloride . This prolonged half-life allows for less frequent dosing, which can improve patient compliance.

    Metabolism

    Fluphenazine undergoes hepatic metabolism, primarily through the cytochrome P450 system, leading to various metabolites such as fluphenazine sulfoxide and 7-hydroxyfluphenazine, which are excreted in urine and feces .

    Efficacy in Clinical Studies

    Relapse Rates

    A pivotal study indicated that patients receiving fluphenazine decanoate had lower relapse rates compared to those on placebo. Specifically, in remitted nonpsychotic schizophrenics, the relapse rate was significantly reduced for those taking fluphenazine decanoate or hydrochloride versus placebo . However, there were no significant differences between the two active treatments regarding relapse rates.

    Dose Comparison Studies

    Research comparing fluphenazine decanoate with fluphenazine hydrochloride showed that both formulations were similarly effective in managing symptoms of schizophrenia. Notably, one study found that patients receiving fluphenazine decanoate every six weeks achieved a significant reduction in cumulative dose without compromising symptom control compared to those treated every two weeks .

    Side Effects and Tolerability

    Extrapyramidal Symptoms (EPS)

    Fluphenazine decanoate is associated with a higher incidence of extrapyramidal symptoms compared to oral formulations. In clinical trials, approximately 35% of patients experienced severe akinesia when treated with fluphenazine decanoate . This highlights the need for careful monitoring and management of side effects in patients receiving this medication.

    Other Adverse Reactions

    Adverse effects may include sedation, hypotension, and potential for tardive dyskinesia with long-term use. Local tissue reactions at the injection site are rare but can occur . Additionally, there are warnings regarding the risk of neuroleptic malignant syndrome (NMS), which necessitates immediate medical intervention.

    Summary Table: Key Characteristics of Fluphenazine Decanoate

    CharacteristicValue
    Formulation Long-acting injectable
    Peak Serum Concentration 24-72 hours post-injection
    Half-life 6.8 - 9.6 days
    Bioavailability (IM) High (exact percentage varies)
    Common Side Effects Akinesia, sedation, hypotension
    Indications Schizophrenia maintenance therapy

    Q & A

    Basic Research Questions

    Q. What analytical methodologies are recommended for characterizing Fluphenazine Decanoate Dihydrochloride in pharmaceutical formulations?

    To ensure accurate identification and quantification, high-performance liquid chromatography (HPLC) with UV detection is widely used, as per USP guidelines . Titrimetric methods, such as Karl Fischer titration, are employed for water content determination due to the compound’s hygroscopic nature . Infrared (IR) spectroscopy can confirm structural integrity by verifying characteristic functional groups (e.g., phenothiazine rings and ester linkages) . Researchers should validate methods using reference standards from pharmacopeial sources (e.g., USP this compound RS) .

    Q. How should this compound be stored to maintain stability during experimental use?

    The compound is light-sensitive and prone to hydrolysis. Store in tightly sealed, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C . Prior to use, verify water content via titration, as moisture accelerates degradation . For long-term storage, lyophilization is recommended to preserve ester bond integrity .

    Q. What synthetic routes are reported for this compound, and how can impurities be minimized?

    The synthesis involves esterification of fluphenazine with decanoic acid, followed by dihydrochloride salt formation . Critical impurities include residual solvents (e.g., dichloromethane) and hydrolyzed byproducts (e.g., fluphenazine free base). Purification via recrystallization in ethanol/water mixtures under reduced temperature (≤10°C) minimizes impurities . Post-synthesis, analytical validation using HPLC with a C18 column is essential to confirm purity ≥98% .

    Advanced Research Questions

    Q. How can researchers design pharmacokinetic (PK) studies for depot formulations of this compound?

    Depot formulations require PK models accounting for slow intramuscular release. Use compartmental modeling (e.g., zero-order release kinetics) and validate via plasma concentration-time profiles in animal models . For cross-species extrapolation, employ allometric scaling adjusted for esterase activity differences . Deuterated analogs (e.g., [²H₈]-Fluphenazine Dihydrochloride) enable precise tracking of metabolites using LC-MS/MS .

    Q. What strategies resolve discrepancies in assay methods across pharmacopeias (e.g., USP vs. European Pharmacopoeia)?

    Comparative studies are critical. For example, USP specifies non-drying of reference standards, while EP may require pre-drying . Validate both methods in parallel using the same batch of compound, and assess parameters like precision (%RSD) and recovery rates. Statistical tools (e.g., ANOVA) can identify method-specific biases .

    Q. How can receptor-binding assays elucidate Fluphenazine’s selectivity for dopamine D2 receptors in schizophrenia models?

    Use radiolabeled ligands (e.g., [³H]-spiperone) in competitive binding assays with striatal membrane preparations . Calculate IC₅₀ values to compare affinity for D2 vs. off-target receptors (e.g., 5-HT2A). For in vivo relevance, correlate binding data with behavioral outcomes (e.g., prepulse inhibition deficits) in rodent models of schizophrenia .

    Q. What methodologies optimize long-term stability studies of this compound in biological matrices?

    Incubate the compound in simulated physiological matrices (e.g., plasma, cerebrospinal fluid) at 37°C and monitor degradation via LC-MS. Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf-life . Stabilizing agents like ascorbic acid (0.1% w/v) can inhibit oxidative degradation in aqueous solutions .

    Q. How do deuterated isotopes (e.g., [²H₄]-Fluphenazine Decanoate) enhance metabolic pathway analysis?

    Deuterated analogs serve as internal standards in mass spectrometry, improving quantification accuracy of metabolites (e.g., fluphenazine sulfoxide) . They also enable isotope effect studies to assess enzymatic hydrolysis rates in liver microsomes, revealing esterase-specific metabolic pathways .

    Q. Methodological Considerations for Data Contradictions

    • Inter-laboratory variability : Standardize protocols using pharmacopeial reference materials and cross-validate with collaborating labs .
    • Batch-to-batch differences : Conduct elemental analysis (e.g., chloride content via potentiometric titration) to verify salt stoichiometry .
    • In vivo vs. in vitro discrepancies : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in absorption and metabolism .

    Eigenschaften

    IUPAC Name

    2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IJIYWOFSPALWMA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C32H46Cl2F3N3O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    664.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    2376-65-0
    Record name Fluphenazine decanoate dihydrochloride
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Fluphenazine decanoate dihydrochloride
    Fluphenazine decanoate dihydrochloride
    Fluphenazine decanoate dihydrochloride
    Fluphenazine decanoate dihydrochloride
    Fluphenazine decanoate dihydrochloride

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.